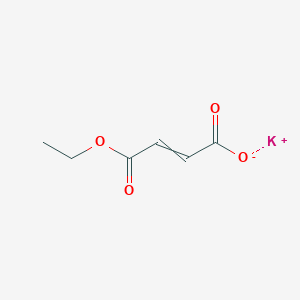
Potassium;4-ethoxy-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7KO4 and a molecular weight of 182.22 g/mol. This compound is known for its unique structure, which includes an ethoxy group and a keto group attached to a butenoate backbone. It is commonly used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Potassium;4-ethoxy-4-oxobut-2-enoate can be synthesized through the reaction of 3-butenoic acid with potassium hydroxide in the presence of ethanol. The reaction typically involves the following steps:
- Dissolving 3-butenoic acid in ethanol.
- Adding potassium hydroxide to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and filtering the precipitate.
- Washing the precipitate with cold ethanol and drying it under vacuum .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
Potassium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-ethoxy-4-oxobutanoic acid.
Reduction: Formation of 4-ethoxy-4-hydroxybut-2-enoate.
Substitution: Formation of various substituted butenoates depending on the nucleophile used.
科学研究应用
Potassium;4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
The mechanism of action of Potassium;4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
Potassium;4-methoxy-4-oxobut-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.
Potassium;4-ethoxy-4-oxobut-2-enoate: Similar structure but with different substituents on the butenoate backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both an ethoxy group and a keto group allows for diverse chemical transformations and applications.
生物活性
Potassium;4-ethoxy-4-oxobut-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and research findings related to its biological activity, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethoxy group and a keto group attached to a butenoate backbone. Its molecular formula is C6H9O3K with a molecular weight of approximately 202.24 g/mol. The compound is soluble in water, making it suitable for various applications in organic synthesis and biological research.
The biological activity of this compound primarily stems from its electrophilic nature, allowing it to react with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. The compound has been studied for its potential interactions with various biological targets, which may modulate enzyme activities or influence cellular processes.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against a range of microbial pathogens, suggesting that this compound could be developed into an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Effects on A549 Cells
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound led to significant morphological changes characteristic of apoptosis, including membrane blebbing and chromatin condensation. The study reported a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) | Apoptotic Features Observed |
|---|---|---|
| 1.25 | 85 | Mild |
| 2.5 | 65 | Moderate |
| 5 | 30 | High |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
Future Research Directions
Continued research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:
- In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by the compound.
- Formulation Development : Exploring potential formulations for therapeutic use in treating infections or cancer.
属性
CAS 编号 |
68375-84-8 |
|---|---|
分子式 |
C6H7KO4 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
potassium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4.K/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+; |
InChI 键 |
DFPKHSVUGIJIRK-BJILWQEISA-M |
SMILES |
CCOC(=O)C=CC(=O)[O-].[K+] |
手性 SMILES |
CCOC(=O)/C=C/C(=O)[O-].[K+] |
规范 SMILES |
CCOC(=O)C=CC(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















